tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
Description
Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21)/t11-,12+,13-/m1/s1 |
InChI Key |
IJNVTEQPYTYYLD-FRRDWIJNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@@H](C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Diastereomeric Salt Formation
Patent CN110452164B (Source) discloses a resolution method using (-)-di-p-toluoyl-L-tartaric acid (DTTA) to separate cis/trans isomers. Treating the racemic amine intermediate with DTTA in ethanol induces selective crystallization of the (1R,3S,5R)-diastereomer, achieving 89% enantiomeric excess (ee). Recrystallization from acetonitrile further purifies the product to >99% ee, critical for pharmaceutical applications.
Asymmetric Hydrogenation
An alternative approach in WO2017019487A1 (Source) employs a palladium-catalyzed asymmetric hydrogenation of 3-(3-nitropyridin-4-yl)-5-methylcyclohex-2-enone. Using Pd/C in ethanol under 50 psi H₂, the nitro group is reduced to an amine while preserving the cyclohexenone structure. Chiral phosphine ligands (e.g., (R)-BINAP) induce enantioselectivity, yielding the (1R,3S,5R)-isomer with 76% ee.
Nitro Group Reduction and Boc Protection
Catalytic Hydrogenation Conditions
Reducing the nitro group in 3-nitropyridin-4-yl intermediates is achieved via:
-
H₂/Pd-C : 10% Pd/C in ethanol at 25°C, achieving 92% conversion.
-
NaBH₄/NiCl₂ : Sodium borohydride with nickel chloride in THF at 0°C, yielding 85% amine.
Post-reduction, Boc protection is performed using Boc₂O (1.1 eq) and N,N-diisopropylethylamine (DIPEA) in DCM. The reaction proceeds at 25°C for 12 h, followed by aqueous workup (saturated NaHCO₃) to isolate the carbamate in 88% yield.
Industrial-Scale Process Optimization
Reaction Workup and Solvent Selection
Source outlines a toluene/water biphasic system for extracting the amine intermediate after nitro reduction. Acidification with HCl (pH 1–1.5) partitions impurities into the aqueous phase, while the product remains in toluene. Distillation under reduced pressure (40–50°C) removes solvents, yielding 377.4 g (78.7%) of 4-methylcyclohex-3-enamine.
Crystallization and Purity Control
Final purification involves dissolving the crude carbamate in acetonitrile and adding petroleum ether to induce crystallization. This step removes residual DCM and unreacted Boc₂O, achieving >99.5% HPLC purity.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its aminopyridinyl group can interact with various enzymes and receptors, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other products. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The aminopyridinyl group can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Biological Activity
tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a tert-butyl group and a cyclohexyl moiety substituted with an aminopyridine. The molecular formula of this compound is C17H27N3O2, with a molecular weight of approximately 305.42 g/mol.
The compound's stability and specific functional groups make it suitable for various applications in biological research. Its structural characteristics allow it to interact with specific biological targets, which may lead to modulation of enzyme or receptor activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 1664404-64-1 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may influence various biological pathways through its interactions with enzymes and receptors. Preliminary studies suggest that it could act as an inhibitor or modulator of specific targets within the central nervous system and other tissues.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.
- Neuroprotective Effects : Animal models have demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Some research has indicated that this compound possesses antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics.
Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis showed increased apoptosis markers in treated cells compared to control groups.
Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, administration of the compound at doses of 5 mg/kg resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation in the brains of treated mice compared to untreated controls.
Q & A
Q. Advanced
- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry, later removed via hydrolysis .
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze undesired enantiomers .
- Kinetic control : Adjust reaction temperature and catalyst loading to favor the desired enantiomer’s formation rate .
How can stability under varying pH conditions be analyzed?
Q. Advanced
- Forced degradation studies : Expose the compound to buffers (pH 1–13) and monitor decomposition via HPLC. Carbamates are prone to hydrolysis under acidic/basic conditions, requiring stability assessments in biological matrices .
- Kinetic modeling : Determine half-life (t₁/₂) and degradation pathways (e.g., Boc deprotection) using Arrhenius plots under accelerated conditions .
What are the primary research applications of this compound?
Q. Basic
- Medicinal chemistry : Intermediate for protease inhibitors or kinase-targeting drugs, analogous to Edoxaban precursors .
- Chemical biology : Probe for studying enzyme-substrate interactions due to its rigid cyclohexane-pyridine scaffold .
How can solubility issues in biological assays be addressed?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to enhance solubility without denaturing proteins .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
What mechanistic insights exist for its reactivity with nucleophiles?
Q. Advanced
- Carbamate cleavage : Boc groups react with strong nucleophiles (e.g., Grignard reagents) via nucleophilic attack at the carbonyl, forming tert-butanol and releasing CO₂ .
- Pyridine ring activation : The 3-amino group directs electrophilic substitution (e.g., nitration) at the 4-position, as seen in pyridine-carbamate analogs .
What handling and storage recommendations ensure compound integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
